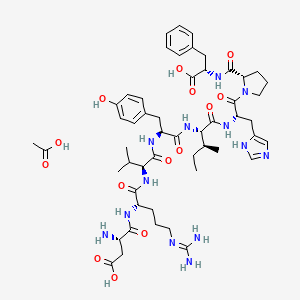

Angiotensin II acetate

説明

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved indications.

特性

IUPAC Name |

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTZKFAHKJXHBA-PIONDTTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H75N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027705 | |

| Record name | Angiotensin II monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1106.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32044-01-2, 68521-88-0 | |

| Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Angiotensin II Acetate in Vascular Smooth Muscle Cells: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the complex molecular mechanisms initiated by Angiotensin II (Ang II) acetate in vascular smooth muscle cells (VSMCs). Angiotensin II, a potent vasoconstrictor, plays a pivotal role in cardiovascular physiology and pathology. Its effects are primarily mediated through the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events that culminate in smooth muscle contraction, growth, and migration. This document provides a comprehensive overview of these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathways

Angiotensin II's mechanism of action in VSMCs is multifaceted, involving the activation of several key signaling pathways. The primary pathways include the Gq/Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), and the RhoA/Rho-kinase (ROCK) pathway, which sensitizes the contractile machinery to calcium. Furthermore, various tyrosine kinases play a crucial modulatory role in Ang II signaling.

The Gq/PLC/Ca²⁺/PKC Signaling Cascade

Upon binding of Angiotensin II to the AT1 receptor, the associated heterotrimeric G-protein, Gq, is activated. This initiates a well-defined signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3] This leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[4]

-

DAG-Mediated Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream targets, contributing to the sustained phase of smooth muscle contraction and influencing gene expression related to cell growth and proliferation.

References

An In-depth Technical Guide on the Role of Angiotensin II Acetate in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) is the principal bioactive peptide of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular homeostasis. Angiotensin II acetate, a synthetic salt form of the hormone, is an indispensable tool in research, facilitating the elucidation of RAS signaling and the development of therapeutic agents. This guide provides a comprehensive overview of the role of Angiotensin II in the RAS, focusing on its signaling mechanisms through the AT1 and AT2 receptors. It includes detailed experimental protocols for key in vitro and in vivo assays, summarizes quantitative data on receptor binding and physiological effects, and presents visual diagrams of the core signaling pathways to support advanced research and drug development.

Introduction: The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a complex enzymatic cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The system is initiated when a drop in renal blood flow prompts juxtaglomerular cells in the kidneys to secrete the enzyme renin.[1][2] Renin cleaves the precursor angiotensinogen, produced by the liver, into the biologically inert decapeptide Angiotensin I.[3] Subsequently, Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary vascular endothelial cells, converts Angiotensin I into the potent octapeptide, Angiotensin II.

Angiotensin II is the primary effector molecule of the RAS, exerting a wide array of physiological effects that are fundamental to both normal physiology and the pathophysiology of cardiovascular diseases. For experimental purposes, Angiotensin II is commonly used as its acetate salt to ensure stability and solubility in aqueous solutions. This compound mimics the action of the endogenous peptide, making it a crucial reagent for studying the RAS.

The Role of Angiotensin II and its Receptors

Angiotensin II mediates its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. These two receptor subtypes often mediate opposing actions.

Angiotensin II Type 1 (AT1) Receptor

The AT1 receptor mediates most of the well-known physiological and pathophysiological actions of Angiotensin II. It is widely distributed in tissues including vascular smooth muscle, the heart, kidneys, adrenal glands, and the brain. The primary effects of AT1 receptor activation include:

-

Vasoconstriction: A potent constrictor of arterioles, leading to an immediate increase in blood pressure.

-

Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.

-

Cellular Growth and Proliferation: Promotes hypertrophy and proliferation of vascular smooth muscle cells and cardiomyocytes, contributing to vascular and cardiac remodeling in conditions like hypertension.

-

Sympathetic Nervous System Activation: Enhances sympathetic outflow, further contributing to increased blood pressure.

Angiotensin II Type 2 (AT2) Receptor

The AT2 receptor is highly expressed in fetal tissues and its expression in adult tissues increases under pathological conditions. Its functions are generally counter-regulatory to those of the AT1 receptor. Key effects of AT2 receptor activation include:

-

Vasodilation: Opposes AT1-mediated vasoconstriction, often through a nitric oxide (NO)-dependent pathway.

-

Anti-proliferative and Anti-fibrotic Effects: Inhibits cell growth and fibrosis, providing a protective role in tissues like the heart and kidneys.

-

Anti-inflammatory Effects: Contributes to the resolution of inflammation.

Signaling Pathways

The distinct physiological outcomes of Angiotensin II action are dictated by the specific intracellular signaling cascades activated by the AT1 and AT2 receptors.

AT1 Receptor Signaling

Upon Angiotensin II binding, the AT1 receptor couples to several heterotrimeric G proteins, including Gq/11, Gi, and G12/13.

-

Gq/11 Pathway: This is the classical pathway for vasoconstriction. Activation of Gq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction.

-

G-Protein Independent Signaling: The AT1 receptor can also signal through β-arrestin, leading to the activation of pathways like the MAP kinase (ERK1/2) cascade, which is involved in cell growth and proliferation. Furthermore, AT1 receptor activation can transactivate receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), further amplifying growth signals.

AT2 Receptor Signaling

AT2 receptor signaling is less completely understood but is known to counteract AT1 receptor effects. It often involves the activation of protein phosphatases, such as SHP-1 and PP2A, which can dephosphorylate and inactivate kinases activated by the AT1 receptor. Activation of the AT2 receptor can also stimulate the production of nitric oxide (NO) and cGMP, leading to vasodilation.

Quantitative Data

The following tables summarize key quantitative parameters related to Angiotensin II and its receptors.

Table 1: Angiotensin II Receptor Binding Affinities

| Ligand | Receptor | Species | Cell Line/Tissue | Kd (nM) | Reference |

|---|---|---|---|---|---|

| Angiotensin II | AT1 | Human | HEK-293 | ~0.2-1.0 | |

| Angiotensin II | AT2 | Human | HEK-293 | ~0.1-0.5 | |

| Angiotensin III | AT1 | Human | HEK-293 | High Affinity | |

| Angiotensin III | AT2 | Human | HEK-293 | High Affinity | |

| Losartan | AT1 | Human | Various | - (IC50 ~10-40 nM) |

| PD123319 | AT2 | Human | Various | - (IC50 ~10-30 nM) | |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. IC50 values represent the concentration of a competitor that displaces 50% of the radiolabeled ligand.

Table 2: Functional Potency (EC50) of Angiotensin II

| Physiological Response | Species/Tissue | EC50 (nM) | Reference |

|---|---|---|---|

| Vasoconstriction | Rat Aorta | ~1-10 | |

| Aldosterone Release | Bovine Adrenal Glomerulosa Cells | ~0.1-1 | N/A |

| Intracellular Ca2+ Increase | Human Prostate Stromal Cells | ~1-5 |

| Blood Pressure Increase (in vivo) | Human | Dose-dependent | |

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Detailed Experimental Protocols

The following protocols are foundational for studying the effects of this compound.

Protocol: In Vivo Blood Pressure Measurement in Rodents

This protocol describes the induction of hypertension in rodents using this compound infusion.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (12-20 weeks old).

-

Surgical Implantation: Anesthetize the animal. Implant an osmotic minipump (e.g., Alzet) subcutaneously for continuous infusion of Angiotensin II. For blood pressure monitoring, implant a telemetric transmitter with its catheter inserted into the abdominal aorta.

-

Drug Preparation: Dissolve this compound in sterile saline (0.9%). Load the solution into the osmotic minipumps. A typical infusion rate to induce hypertension is 400-700 ng/kg/min.

-

Data Acquisition: Allow animals to recover for 5-7 days. Record baseline blood pressure via the telemetry system. Begin the Angiotensin II infusion.

-

Monitoring and Analysis: Continuously monitor blood pressure for the duration of the study (typically 7-14 days). Analyze changes in systolic, diastolic, and mean arterial pressure compared to baseline and vehicle-infused control animals.

Protocol: Ex Vivo Aortic Ring Vasoconstriction Assay

This assay measures the contractile response of isolated arterial segments to Angiotensin II.

-

Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution. Meticulously clean the aorta of adherent connective and fat tissue.

-

Ring Mounting: Cut the aorta into 3 mm rings. Mount each ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with potassium chloride (KCl, e.g., 60-125 mmol/L). After washout, assess endothelium integrity with a vasodilator like acetylcholine.

-

Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the contraction to stabilize between additions (approx. 60 seconds).

-

Data Analysis: Record the force of contraction. Plot the contractile response against the logarithm of the Angiotensin II concentration to generate a dose-response curve and calculate the EC50.

Protocol: Intracellular Calcium Imaging in Cultured Cells

This protocol measures changes in intracellular calcium ([Ca2+]i) in response to Angiotensin II stimulation.

-

Cell Culture: Plate cells (e.g., vascular smooth muscle cells, hPCPs, or GEnCs) on glass coverslips and culture until they reach desired confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Ringer's solution) for 30-60 minutes at room temperature or 37°C.

-

Imaging Setup: Place the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system. Continuously perfuse the cells with buffer.

-

Stimulation and Recording: Obtain a stable baseline fluorescence recording for several minutes. Switch the perfusion to a buffer containing this compound (e.g., 10 nM) and record the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence ratio (for ratiometric dyes like Fura-2) or intensity (for single-wavelength dyes like Fluo-4) is proportional to the change in [Ca2+]i. Quantify parameters such as peak amplitude and area under the curve.

Conclusion

This compound is a fundamental tool for investigating the complex roles of the Renin-Angiotensin System. As the primary effector peptide, Angiotensin II, acting through its AT1 and AT2 receptors, orchestrates a delicate balance of physiological processes essential for cardiovascular regulation. Dysregulation of this system is a cornerstone of hypertension and other cardiovascular pathologies. A thorough understanding of its signaling pathways, combined with robust quantitative data and standardized experimental protocols, is critical for researchers and drug development professionals aiming to devise new therapeutic strategies targeting the RAS.

References

An In-depth Technical Guide to the Receptor Binding Affinity of Angiotensin II for AT1R and AT2R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of Angiotensin II (Ang II) for its two primary G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). Understanding the nuanced interactions between Ang II and these receptors is fundamental for research in cardiovascular regulation, renal function, and the development of targeted therapeutics. This document outlines the quantitative binding affinities, the experimental protocols used for their determination, and the distinct signaling pathways initiated by ligand-receptor interaction.

Angiotensin II Binding Affinity Profile: AT1R vs. AT2R

Angiotensin II binds with a similarly high affinity to both AT1 and AT2 receptors, typically in the low nanomolar range.[1][2][3] This high affinity underscores the potent physiological effects mediated by this octapeptide. While affinities can vary slightly based on experimental conditions, tissue source, and specific radioligand used, the data consistently show a strong interaction with both receptor subtypes.

For comparative analysis, quantitative binding data from studies using human embryonic kidney (HEK-293) cells stably transfected with either human AT1R or AT2R are presented below. The use of a consistent cell background allows for a more direct comparison of the intrinsic binding properties of each receptor.

Table 1: Comparative Binding Affinity of Angiotensin II for AT1 and AT2 Receptors

| Ligand | Receptor Subtype | Affinity Constant (Kᵢ) | Cell System | Reference |

| Angiotensin II | Human AT1R | 1.1 ± 0.1 nM | HEK-293 | (Miura et al., 1999) |

| Angiotensin II | Human AT2R | 0.9 ± 0.1 nM | HEK-293 | (Miura et al., 1999) |

-

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, unlabeled Angiotensin II) that will bind to half the binding sites at equilibrium in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for Angiotensin II receptors is predominantly achieved through competitive radioligand binding assays.[4][5] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor due to its robustness and sensitivity.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology

-

Receptor Source Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. These cells are ideal due to their high transfection efficiency and low endogenous expression of most receptors.

-

Membrane Preparation: Cultured cells expressing the receptor of interest (AT1R or AT2R) are harvested. The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an assay buffer, and the total protein concentration is quantified.

-

-

Competitive Binding Incubation:

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at pH 7.4.

-

Reagents: In a 96-well plate, the following are combined:

-

Cell membrane preparation (e.g., 50-120 µg of protein).

-

A fixed concentration of a radiolabeled Ang II analog, typically ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

-

Increasing concentrations of the unlabeled competing ligand (Angiotensin II acetate).

-

For determining non-specific binding, a saturating concentration of an unlabeled ligand is used in control wells.

-

-

Incubation: The plate is incubated, often with gentle agitation, for 60-90 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the cell membranes with bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.

-

Counting: The radioactivity retained on the dried filters is measured using a gamma counter.

-

-

Data Analysis:

-

IC₅₀ Determination: The specific binding at each concentration of the unlabeled ligand is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Core Signaling Pathways: AT1R vs. AT2R

While Angiotensin II binds to both receptors with similar affinity, the resulting intracellular signaling cascades and physiological outcomes are markedly different, often opposing.

AT1 Receptor (AT1R) Signaling

The AT1R is responsible for the classical, well-documented effects of Angiotensin II, including vasoconstriction, inflammation, and cellular growth. Its primary signaling mechanism involves coupling to Gq/11 proteins.

Caption: Canonical Gq/11 signaling pathway of the AT1 receptor.

Upon activation by Ang II, the AT1R stimulates Gq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the majority of AT1R-mediated physiological responses.

AT2 Receptor (AT2R) Signaling

The AT2R is generally considered a functional antagonist to the AT1R, mediating effects such as vasodilation, anti-proliferation, and tissue repair. Its signaling is more diverse and less reliant on the canonical PLC pathway. The three major signaling pathways involve the activation of protein phosphatases, the bradykinin-nitric oxide system, and phospholipase A2.

Caption: Major signaling pathways of the AT2 receptor.

-

Protein Phosphatase Activation: AT2R activation stimulates various serine/threonine and tyrosine phosphatases, such as SHP-1 and PP2A. These enzymes can dephosphorylate and inactivate key kinases in pro-growth pathways (like MAP kinases), thereby counteracting AT1R-mediated proliferative signals.

-

Bradykinin/NO/cGMP Pathway: AT2R stimulation can lead to the release of bradykinin, which subsequently activates nitric oxide synthase (NOS) to produce nitric oxide (NO). NO then stimulates guanylate cyclase, increasing cyclic GMP (cGMP) levels and promoting vasodilation.

-

Phospholipase A₂ (PLA₂) Activation: This pathway is associated with the release of arachidonic acid and the regulation of potassium currents.

References

- 1. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

Discovery of the Renin-Angiotensin System and Angiotensin II

An In-depth Technical Guide to the Discovery and Synthesis of Angiotensin II Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and cellular signaling of Angiotensin II, a pivotal peptide hormone in cardiovascular regulation. The document details the historical milestones leading to its identification, outlines the modern synthetic procedures for producing this compound, and explores its complex signaling pathways.

The journey to understanding Angiotensin II began in 1898 when Robert Tigerstedt and his student Per Bergman discovered that a substance extracted from rabbit kidneys, which they named "renin," had a pressor (blood pressure-increasing) effect when injected into other rabbits.[1][2] It took several decades to unravel the mechanism. In the 1930s, two independent research groups, one led by Irvine Page in the United States and another by Eduardo Braun-Menéndez in Argentina, found that renin was an enzyme.[3][4] They demonstrated that renin acted on a plasma protein to produce the actual pressor agent.[1] This active substance was initially called "angiotonin" or "hypertensin," and in 1958, the two groups agreed on the unified name "angiotensin."

Further research revealed a two-step enzymatic process. Renin cleaves a liver-derived precursor protein, angiotensinogen, to form the inactive decapeptide Angiotensin I. Angiotensin I is then converted into the highly active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is found primarily in the lungs. This cascade, known as the Renin-Angiotensin System (RAS), is a critical regulator of blood pressure and fluid balance.

The octapeptide sequence of Angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Synthetic Angiotensin II is typically formulated as an acetate salt to improve its stability and solubility for research and clinical use.

Chemical Synthesis of this compound

The synthesis of peptides like Angiotensin II is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach. This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual procedure for the synthesis of Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.

Materials:

-

Resin: 2-chlorotrityl chloride resin.

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIPEA), Piperidine, Diethyl ether.

-

Amino Acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH. (Side-chain protecting groups are in parentheses).

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30-60 minutes.

-

Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading capacity) and DIPEA (7.5 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining reactive sites, add methanol and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM and then DMF to prepare for the first synthesis cycle.

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin extensively with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours to allow the coupling reaction to complete.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid (His, Ile, Tyr, Val, Arg, Asp) in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu, Trt, Pbf, OtBu).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Isolation:

-

Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dissolve the crude peptide pellet in a minimal amount of a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze fractions for purity and collect those containing the desired peptide.

-

Confirm the identity and mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilize the pure fractions to obtain Angiotensin II as a white powder. The acetate form is obtained by using an acetate-containing mobile phase during HPLC or through a salt exchange process.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of Angiotensin II and its analogues.

Table 1: Representative Synthesis and Purification Data

| Parameter | Value | Method |

|---|---|---|

| Crude Peptide Yield | 75-90% | Gravimetric |

| Purity after Cleavage | >70% | RP-HPLC |

| Purity after Purification | >98% | RP-HPLC |

| Observed Mass [M+H]⁺ | 1046.5 Da | ESI-MS |

| Theoretical Mass | 1046.19 Da | - |

Table 2: Receptor Binding Affinities of Angiotensin II Analogues This table presents data on the importance of specific amino acid residues for receptor binding, as determined by substituting each residue with Glycine (Gly).

| Peptide Analogue | AT1 Receptor Affinity (Kᵢ, µM) | AT2 Receptor Affinity (Kᵢ, nM) |

| Angiotensin II | 0.0018 | 0.25 |

| [Gly¹]Ang II | 0.015 | 0.44 |

| [Gly²]Ang II | > 10 | 23 |

| [Gly³]Ang II | 0.0031 | 0.58 |

| [Gly⁴]Ang II | 0.086 | 0.61 |

| [Gly⁵]Ang II | 0.0039 | 0.32 |

| [Gly⁶]Ang II | 0.025 | 0.28 |

| [Gly⁷]Ang II | 0.0017 | 0.22 |

| [Gly⁸]Ang II | > 10 | 0.56 |

| Data adapted from a study on Angiotensin II analogues. The results show that Arg² and Phe⁸ are critical for AT1 receptor binding, while only Arg² is crucial for high-affinity AT2 binding. |

Angiotensin II Signaling Pathways

Angiotensin II exerts its diverse physiological effects by binding to specific G-protein coupled receptors, primarily the Angiotensin II Type 1 (AT₁) and Type 2 (AT₂) receptors. These two receptors often mediate opposing actions.

AT₁ Receptor Signaling

The AT₁ receptor is responsible for most of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone release, inflammation, and cellular growth. Its signaling is complex and involves multiple downstream pathways:

-

Gq/₁₁ Pathway: Upon Angiotensin II binding, the AT₁ receptor activates the Gq/₁₁ protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ and Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

DAG and PKC Activation: DAG, along with elevated Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, leading to cellular responses like smooth muscle contraction and gene expression.

-

MAPK Activation: AT₁ receptor activation also stimulates Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2, JNK, and p38-MAPK, which are critical for cell growth, hypertrophy, and inflammation.

-

ROS Generation: The AT₁ receptor can activate NADPH oxidase (NOX), leading to the production of Reactive Oxygen Species (ROS), which act as second messengers in various pathological processes.

AT₂ Receptor Signaling

The AT₂ receptor is highly expressed in fetal tissues and its expression decreases after birth, but it can be re-expressed under pathological conditions. The signaling from the AT₂ receptor generally counteracts the effects of the AT₁ receptor. Its activation is associated with:

-

Vasodilation (often via nitric oxide and cGMP pathways)

-

Anti-proliferative effects

-

Anti-inflammatory and anti-fibrotic actions

-

Apoptosis

The exact signaling mechanisms of the AT₂ receptor are less defined than those of the AT₁ receptor but are known to involve protein phosphatases that can dephosphorylate and inactivate components of the MAPK pathway stimulated by the AT₁ receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 3. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

The Physiological Impact of In Vivo Angiotensin II Acetate Infusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Angiotensin II (Ang II) acetate infusion in vivo. Angiotensin II, a pivotal octapeptide hormone in the renin-angiotensin-aldosterone system (RAAS), plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] Its in vivo administration is a widely utilized experimental model to study hypertension, cardiovascular remodeling, and renal dysfunction.[3][4] This document details the systemic and organ-specific effects of Ang II infusion, provides standardized experimental protocols, and elucidates the underlying signaling pathways.

Core Physiological Effects of Angiotensin II Infusion

Continuous in vivo infusion of Angiotensin II elicits a multi-faceted physiological response, primarily mediated by its interaction with the Angiotensin II type 1 (AT1) receptor.[4] These effects are dose-dependent and can be categorized into cardiovascular, renal, and endocrine responses.

Cardiovascular Effects

Angiotensin II is a potent vasoconstrictor, leading to a rapid and sustained increase in systemic blood pressure. This pressor effect is a hallmark of Ang II infusion and is central to its use in hypertension models. Chronic infusion can lead to cardiovascular remodeling, including cardiac hypertrophy and fibrosis.

Table 1: Cardiovascular Effects of Angiotensin II Infusion

| Parameter | Species | Ang II Dose | Duration | Observation | Citation |

| Mean Arterial Pressure (MAP) | Mice | 1000 ng/kg/min | 28 days | Sustained elevation to ~160 mmHg. | |

| Mean Arterial Pressure (MAP) | Rats | 25 ng/kg/min | 14 days | Uncontrolled kidneys averaged ~170 mmHg. | |

| Mean Arterial Pressure (MAP) | Sheep | 2 µg/h | 7 days | Gradual increase from 82 ± 3 to 96 ± 5 mmHg. | |

| Total Peripheral Conductance | Sheep | 2 µg/h | 7 days | Decreased from 44.6 ± 6.4 to 38.2 ± 6.7 ml·min−1·mmHg−1. | |

| Heart Rate | Mice | Not specified | Not specified | No significant effect observed. |

Renal Effects

Angiotensin II exerts complex and significant effects on the kidneys. It plays a critical role in regulating renal blood flow, glomerular filtration rate (GFR), and tubular reabsorption of sodium. Systemic infusion typically leads to a dose-dependent decrease in renal blood flow (RBF) and GFR due to vasoconstriction of both afferent and efferent arterioles. However, some studies have shown a differential effect, with cortical vasoconstriction and medullary vasodilation. Ang II also directly stimulates sodium reabsorption in the proximal tubules.

Table 2: Renal Effects of Angiotensin II Infusion

| Parameter | Species | Ang II Dose | Duration | Observation | Citation |

| Renal Blood Flow (RBF) | Rats | 30 ng/kg/min (i.v.) | Acute | Decreased by 27 ± 2%. | |

| Medullary Blood Flow (MBF) | Rats | 30 ng/kg/min (i.v.) | Acute | Increased by 12 ± 2%. | |

| Albuminuria | Rats | 25 ng/kg/min | 14 days | 2.4-fold increase. | |

| Renal Cortical Superoxide Production | Rats | 25 ng/kg/min | 14 days | 37% increase. | |

| Renal Outer Medullary Superoxide Production | Rats | 25 ng/kg/min | 14 days | 27% increase. |

Endocrine Effects

A primary endocrine effect of Angiotensin II is the stimulation of aldosterone secretion from the adrenal cortex. Aldosterone, a mineralocorticoid, acts on the kidneys to increase sodium and water reabsorption, further contributing to the rise in blood pressure.

Table 3: Endocrine Effects of Angiotensin II Infusion

| Parameter | Species | Ang II Dose | Duration | Observation | Citation |

| Aldosterone Release | Rat | 0.72 ng/min | Acute | Induced aldosterone release at physiologic doses. | |

| Plasma Aldosterone | Human | 1-20 ng/kg/min | Not specified | Increased plasma aldosterone levels. |

Experimental Protocols for In Vivo Angiotensin II Infusion

The most common method for chronic in vivo Angiotensin II infusion in animal models is the use of implantable osmotic pumps. This technique allows for continuous and controlled delivery of the peptide over a defined period.

Protocol: Subcutaneous Osmotic Pump Implantation for Angiotensin II Infusion in Mice

This protocol is adapted from established methods for inducing hypertension and aortic aneurysms in mice.

1. Materials and Preparation:

- Angiotensin II acetate (lyophilized powder)

- Sterile 0.9% saline

- Osmotic pumps (e.g., Alzet) with appropriate flow rate and duration

- Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)

- Anesthetic (e.g., isoflurane)

- Analgesic

- Heating pad

2. Angiotensin II Solution Preparation and Pump Filling:

- Calculate the total amount of Angiotensin II required based on the desired dose (e.g., 1000 ng/kg/min), the mean body weight of the mice, the pump flow rate, and the infusion duration.

- Dissolve the lyophilized Angiotensin II in sterile saline to the calculated concentration.

- Fill the osmotic pumps with the Angiotensin II solution according to the manufacturer's instructions. Ensure no air bubbles are trapped.

- Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer.

3. Surgical Procedure:

- Anesthetize the mouse using a calibrated vaporizer with isoflurane.

- Shave the fur from the dorsal region between the scapulae.

- Administer a pre-operative analgesic.

- Create a small mid-scapular incision in the skin.

- Using a hemostat, create a subcutaneous pocket extending caudally from the incision.

- Insert the filled and primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

- Close the incision with wound clips or sutures.

- Monitor the animal on a heating pad until it recovers from anesthesia.

4. Post-Operative Care and Monitoring:

- Provide post-operative analgesia as required.

- Monitor the animals daily for signs of distress, infection, or pump extrusion.

- Measure physiological parameters such as blood pressure at regular intervals using appropriate techniques (e.g., tail-cuff plethysmography).

Below is a diagram illustrating the general workflow for an in vivo Angiotensin II infusion experiment.

Signaling Pathways of Angiotensin II

Angiotensin II mediates its diverse physiological effects by activating intracellular signaling cascades upon binding to its receptors, primarily the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR).

Canonical Gq/11 Pathway

The predominant signaling pathway activated by the AT1 receptor involves coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to many of the acute effects of Ang II, such as smooth muscle contraction and aldosterone secretion.

Transactivation of Receptor Tyrosine Kinases

Angiotensin II can also induce the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This process often involves the activation of Src family kinases and the generation of reactive oxygen species (ROS), leading to the activation of growth-promoting pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

Other Signaling Pathways

Ang II signaling is complex and involves numerous other pathways, including:

-

Rho/Rho-kinase pathway: Important for vasoconstriction and vascular remodeling.

-

JAK/STAT pathway: Involved in inflammatory and hypertrophic responses.

-

G protein-independent signaling via β-arrestin.

-

Generation of Reactive Oxygen Species (ROS): Primarily through the activation of NADPH oxidase (Nox) enzymes, contributing to oxidative stress and endothelial dysfunction.

The following diagram illustrates the major signaling pathways activated by Angiotensin II through the AT1 receptor.

References

- 1. Angiotensin II: a new therapeutic option for vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]

- 4. journals.physiology.org [journals.physiology.org]

Angiotensin II acetate signaling pathways in cardiomyocytes

An In-depth Technical Guide to Angiotensin II Acetate Signaling in Cardiomyocytes

Introduction

Angiotensin II (Ang II), the primary effector peptide of the renin-angiotensin system (RAS), is a crucial regulator of cardiovascular homeostasis. In the heart, Ang II interacts with specific G protein-coupled receptors (GPCRs) on cardiomyocytes to initiate a complex network of intracellular signaling pathways. These pathways govern fundamental cellular processes, including cell growth, apoptosis, contractility, and gene expression. Dysregulation of Ang II signaling is a key contributor to the pathogenesis of cardiovascular diseases such as cardiac hypertrophy and heart failure.[1][2][3] This technical guide provides a detailed exploration of the core Ang II signaling cascades in cardiomyocytes, focusing on the distinct roles of its two major receptor subtypes, the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).

Core Signaling Pathways

Ang II exerts its effects on cardiomyocytes primarily through the AT1 and AT2 receptors, which are known to trigger opposing physiological outcomes.[1][4]

Angiotensin II Type 1 Receptor (AT1R) Signaling

The AT1R is the predominant receptor subtype in the adult heart and mediates most of the well-characterized effects of Ang II, including vasoconstriction and cellular growth. Its activation is strongly linked to the development of cardiac hypertrophy. The signaling cascade initiated by AT1R is multifaceted, involving both G protein-dependent and independent mechanisms.

Gq/11-Protein Dependent Pathway:

The canonical AT1R signaling pathway operates through its coupling to the heterotrimeric G protein, Gq/11.

-

Phospholipase C (PLC) Activation: Upon Ang II binding, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This elevation in intracellular Ca2+ activates calcium-dependent enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII).

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC). Activated PKC isoforms (particularly conventional and novel PKCs) phosphorylate a multitude of downstream targets.

Downstream Kinase Cascades:

The activation of PLC, PKC, and CaMKII converges on several downstream kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.

-

ERK Pathway: The Ras/Raf/MEK/ERK cascade is a key driver of protein synthesis and cellular growth, leading to hypertrophy.

-

JNK and p38 Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are often referred to as stress-activated protein kinases. Their activation is associated with both hypertrophic and apoptotic responses, particularly in the context of pathological cardiac remodeling.

Other AT1R-Mediated Pathways:

-

Reactive Oxygen Species (ROS) Production: AT1R activation stimulates NADPH oxidase (NOX) enzymes, leading to the production of ROS. ROS act as signaling molecules that can further amplify MAPK and other hypertrophic pathways.

-

JAK/STAT Pathway: Ang II can also activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is involved in the transcriptional regulation of genes related to inflammation and cell growth.

Angiotensin II Type 2 Receptor (AT2R) Signaling

The AT2R is highly expressed in fetal tissues, and its expression decreases after birth. However, it is re-expressed in the adult heart under pathological conditions. The AT2R generally counteracts the actions of the AT1R, producing anti-hypertrophic, anti-fibrotic, and pro-apoptotic effects.

-

Phosphatase Activation: A primary mechanism of AT2R signaling is the activation of protein phosphatases, such as SH2 domain-containing tyrosine phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A). These phosphatases can dephosphorylate and inactivate kinases in the MAPK pathways, thereby antagonizing AT1R-mediated growth signals.

-

Bradykinin/Nitric Oxide/cGMP Pathway: AT2R activation can stimulate the production of bradykinin and nitric oxide (NO), leading to an increase in cyclic guanosine monophosphate (cGMP). This pathway promotes vasodilation and has anti-proliferative effects, opposing the actions of AT1R.

-

PLZF-PI3K Pathway: A novel signaling mechanism involves the AT2R binding to the transcription factor promyelocytic zinc finger protein (PLZF). Upon Ang II stimulation, PLZF translocates to the nucleus, where it activates the p85α PI3K gene, leading to subsequent protein synthesis.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating Ang II signaling in cardiomyocytes.

Table 1: Angiotensin II-Induced Protein Kinase Activation

| Kinase | Cell Type | Ang II Concentration | Fold Increase vs. Control | Reference |

| ERK1/2 | Neonatal Rat Cardiomyocytes | 100 nM | ~2-4 fold | |

| p38 MAPK | Neonatal Rat Cardiomyocytes | 1 µM | Significant increase | |

| JNK | Normotensive Mouse Heart | Infusion | Strong stimulation | |

| Stat5 | Neonatal Rat Ventricular Myocytes | 100 nM | 1.5-10 fold (binding) | |

| PKC (various isoforms) | Rat Cardiac Myocytes | 25 mmol/l glucose (induces Ang II) | Translocation to membrane |

Table 2: Effects of Angiotensin II on Cellular and Molecular Readouts

| Parameter | Cell Type / Model | Ang II Concentration / Dose | Observed Effect | Reference |

| Protein Synthesis ([3H]leucine incorporation) | H9C2 cells (AT2 transfected) | 100 nM | Significant increase | |

| Apoptosis (TUNEL assay) | Neonatal Rat Cardiomyocytes | 10 nM | ~3-fold increase | |

| Intracellular Ca2+ | Neonatal Rat Cardiomyocytes | 1-200 nM | Dose-dependent increase | |

| ACE2 mRNA | Neonatal Rat Cardiac Myocytes | 100 nM | Significant reduction | |

| AT1 Receptor Expression | H9c2 Cardiomyoblasts | 100 nM | Significant enhancement |

Experimental Protocols

Detailed methodologies are critical for the accurate study of Ang II signaling. Below are foundational protocols for key experiments.

Protocol: Western Blotting for MAPK Phosphorylation

This protocol is used to detect the activation of kinases like ERK, p38, and JNK by measuring their phosphorylation state.

-

Cell Culture and Treatment: Plate neonatal rat ventricular myocytes or H9c2 cells. Grow to 80-90% confluency. Serum-starve cells for 24 hours to reduce basal kinase activity. Treat cells with this compound (e.g., 100 nM - 1 µM) for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto a 10% or 12% SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the kinase.

Protocol: Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to Ang II stimulation.

-

Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or coverslips coated with laminin to promote attachment.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Tyrode's solution) for a specified time (e.g., 30-45 minutes) at room temperature or 37°C.

-

De-esterification: Wash the cells with fresh buffer and allow 30 minutes for the AM ester groups on the dye to be cleaved by intracellular esterases, trapping the active dye inside the cells.

-

Imaging Setup: Mount the dish on the stage of a fluorescence microscope (confocal or epifluorescence) equipped with a camera and appropriate excitation/emission filters.

-

Baseline Recording: Acquire a stable baseline fluorescence signal from a region of interest within a cardiomyocyte for several minutes.

-

Stimulation: Perfuse the cells with a solution containing this compound (e.g., 100 nM).

-

Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of Ang II. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the ratio of the emitted fluorescence. For single-wavelength dyes like Fluo-4, record the change in fluorescence intensity (F) relative to the baseline fluorescence (F0), expressed as F/F0.

-

Analysis: Analyze the change in fluorescence ratio or intensity over time to characterize the calcium transient, including its peak amplitude and duration.

References

- 1. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overexpression of angiotensin II type I receptor in cardiomyocytes induces cardiac hypertrophy and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Angiotensin II Acetate-Induced Protein Synthesis In Vitro: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) is a multifaceted peptide hormone central to the regulation of blood pressure and cardiovascular homeostasis. Beyond its well-documented vasoconstrictive properties, Ang II is a potent modulator of cellular growth, primarily inducing a hypertrophic response characterized by an increase in cell size and protein content, rather than cell number. This process is fundamentally driven by an enhanced rate of protein synthesis. Understanding the intracellular signaling cascades and molecular events that govern Ang II-induced protein synthesis in vitro is critical for elucidating the pathophysiology of conditions like cardiac hypertrophy and vascular remodeling, and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the core signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data from key studies.

Core Signaling Pathways in Angiotensin II-Induced Protein Synthesis

Angiotensin II initiates its effects by binding to two main G protein-coupled receptors: Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R). The majority of the hypertrophic and protein synthesis-related effects are mediated through the AT1R. Upon ligand binding, AT1R activates a complex network of intracellular signaling pathways that converge on the machinery of protein translation.

The MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) branch, is a critical transducer of Ang II-induced growth signals.[1][2] Activation of this pathway is a pivotal event linking AT1R stimulation to the nuclear and cytosolic components that regulate protein synthesis. The binding of Ang II to AT1R triggers a cascade that can be both G-protein dependent and β-arrestin-mediated, leading to the phosphorylation and activation of ERK1/2.[3] Activated ERK1/2 then phosphorylates numerous downstream targets involved in gene transcription and protein synthesis. Inhibition of the ERK kinase, MEK, has been shown to abrogate Ang II-induced protein and DNA synthesis.[4]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another cornerstone of Ang II-induced protein synthesis. This cascade is a central regulator of cell growth, survival, and metabolism. Activation of AT1R by Ang II stimulates PI3K, which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Akt then phosphorylates and activates the mammalian Target of Rapamycin (mTOR), a key kinase that exists in two complexes, mTORC1 and mTORC2.[5] mTORC1, in particular, is a master regulator of protein synthesis. It phosphorylates downstream effectors such as p70S6 Kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the enhancement of ribosome biogenesis and translation initiation. The use of inhibitors like rapamycin (for mTOR) and wortmannin (for PI3K) has confirmed the critical role of this pathway in Ang II-mediated cellular hypertrophy.

The AT2 Receptor-Mediated Pathway

While the AT1R is the primary mediator of hypertrophy, the AT2R can also contribute to protein synthesis, particularly in cardiomyocytes. A novel signaling mechanism has been described where Ang II stimulation of the AT2R leads to the binding and translocation of the transcription factor Promyelocytic Zinc Finger protein (PLZF). Nuclear PLZF then activates the gene for the p85α subunit of PI3K, enhancing downstream signaling through p70S6K and promoting protein synthesis. This pathway highlights the complexity of Ang II signaling and suggests that the balance between AT1R and AT2R expression can fine-tune the cellular growth response.

Quantitative Data on Angiotensin II-Induced Protein Synthesis

Numerous in vitro studies have quantified the hypertrophic effects of Angiotensin II across various cell types. The data consistently demonstrate a significant, dose-dependent increase in protein synthesis upon Ang II stimulation, an effect that is blockable by specific receptor antagonists and pathway inhibitors.

| Cell Type | Ang II Concentration | % Increase in Protein Synthesis (vs. Control) | Key Inhibitors and Their Effects | Reference |

| Rat Aortic Smooth Muscle Cells | 100 nM | 80% | [Sar1, Ile8]Ang II (antagonist) inhibited the response. | |

| Rat Aortic Rings | 1 µM | 35% | Losartan (AT1R antagonist) abolished the response. | |

| Human Aortic & Resistance Artery SMCs | 10⁻¹² - 10⁻⁶ M (Dose-dependent) | ~162% - 175% (Emax) | Losartan (AT1R antagonist) and PD98059 (MEK inhibitor) blocked the response. | |

| Rat Aorta (in vivo model) | 400 ng/kg/min | 72% | Irbesartan (AT1R antagonist), PD98059 (MEK inhibitor), and Rapamycin (mTOR inhibitor) reduced the response. | |

| Rat Small Mesenteric Arteries (in vivo) | 400 ng/kg/min | 80% | Irbesartan and Rapamycin significantly reduced the response. | |

| AT2-transfected H9C2 Cardiomyocytes | Not specified | 35% - 43% | PD123319 (AT2R antagonist), genistein, and wortmannin inhibited the increase. | |

| Embryonic Chick Myocytes | Not specified | 32.2% | [Sar1,Ile8]ANG II (antagonist) inhibited the effect. |

Experimental Protocols

Accurate assessment of Ang II-induced protein synthesis and the underlying signaling pathways requires robust and standardized experimental protocols.

General Cell Culture and Treatment

-

Cell Lines: Primary vascular smooth muscle cells (VSMCs) from rat or human aorta, cardiomyocytes (e.g., H9C2), or glomerular mesangial cells are commonly used.

-

Culture Conditions: Cells are typically grown to 70-80% confluence in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Quiescence: To minimize basal protein synthesis and synchronize cells, cultures are serum-starved for 24-48 hours prior to experimentation.

-

Treatment: Angiotensin II acetate is reconstituted in a suitable vehicle (e.g., sterile water or PBS) and added to the serum-free media at desired final concentrations (typically ranging from 1 nM to 1 µM). For inhibitor studies, cells are pre-incubated with the inhibitor (e.g., Losartan, PD98059, Rapamycin) for 30-60 minutes before the addition of Ang II.

Measurement of Protein Synthesis via Radiolabeled Amino Acid Incorporation

This is the gold standard method for quantifying de novo protein synthesis.

-

Labeling: Following Ang II treatment for a specified duration (e.g., 24 hours), a radiolabeled amino acid, typically [³H]leucine or [³⁵S]methionine, is added to the culture medium for the final 2-4 hours of incubation.

-

Cell Lysis: The medium is removed, and the cell monolayer is washed with ice-cold PBS to remove unincorporated radiolabel.

-

Protein Precipitation: Ice-cold trichloroacetic acid (TCA), typically at a final concentration of 5-10%, is added to the cells to precipitate proteins and macromolecules. The plates are incubated on ice for at least 30 minutes.

-

Washing: The acid-insoluble precipitate is washed multiple times with ethanol or ethanol/ether to remove lipids and any remaining unincorporated label.

-

Solubilization: The final protein pellet is solubilized in a lysis buffer, often containing NaOH or SDS.

-

Quantification: An aliquot of the solubilized protein is transferred to a scintillation vial with scintillation cocktail, and the radioactivity (counts per minute, CPM) is measured using a scintillation counter. Another aliquot is used to determine the total protein concentration (e.g., via BCA assay) to normalize the CPM data.

Western Blotting for Signaling Pathway Analysis

Western blotting is essential for determining the activation state (i.e., phosphorylation) of key kinases in the signaling cascades.

-

Protein Extraction: Following short-term Ang II stimulation (typically 5-30 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-Akt).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Stripping and Reprobing: The membrane is often stripped of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to confirm equal loading and to allow for the calculation of the phospho/total protein ratio.

Conclusion

This compound is a powerful inducer of in vitro protein synthesis, a key cellular event underlying the hypertrophic remodeling seen in various cardiovascular pathologies. The stimulation of the AT1 receptor robustly activates the canonical MAPK/ERK and PI3K/Akt/mTOR signaling pathways, which act in concert to enhance the machinery of protein translation. The experimental protocols and quantitative data summarized in this guide provide a framework for researchers to investigate these mechanisms further. A thorough understanding of these pathways is paramount for identifying and validating novel therapeutic targets aimed at mitigating the detrimental effects of pathological hypertrophy in cardiovascular disease.

References

- 1. Central role of the MAPK pathway in ang II-mediated DNA synthesis and migration in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: Lessons from in vitro studies and a related intracellular angiotensin II transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II stimulates DNA and protein synthesis in vascular smooth muscle cells from human arteries: role of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease [mdpi.com]

The Effects of Angiotensin II Acetate on Aldosterone Secretion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the mechanisms by which Angiotensin II (Ang II) acetate, a synthetic form of the endogenous peptide, stimulates aldosterone secretion from the adrenal cortex. It details the underlying signaling cascades, presents quantitative data from key studies, outlines common experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction: Angiotensin II and the Renin-Angiotensin-Aldosterone System (RAAS)

Angiotensin II (Ang II) is the primary effector hormone of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, and fluid and electrolyte balance.[1] It is an octapeptide produced from its precursor, angiotensin I, by the action of Angiotensin-Converting Enzyme (ACE).[1] Ang II exerts its physiological effects, including vasoconstriction and the stimulation of aldosterone release, by binding to specific cell surface receptors.[1][2] Aldosterone, a mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex, acts on the kidneys to promote sodium and water retention, thereby increasing blood volume and pressure.[3]

In research and clinical settings, Angiotensin II acetate is the synthetic, stable form of the hormone used to study these effects. This guide focuses specifically on the intricate cellular and molecular mechanisms governing Ang II's potent stimulation of aldosterone secretion.

Core Mechanism: AT1 Receptor Signaling in Adrenal Glomerulosa Cells

The actions of Ang II on aldosterone production are mediated primarily through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR) located on the surface of adrenal zona glomerulosa cells. The binding of Ang II acetate to the AT1R initiates a complex network of intracellular signaling events that can be broadly divided into two major pathways, which ultimately converge to drive aldosterone synthesis.

Gq/11 Protein-Dependent Pathway

This is considered the classical signaling cascade for Ang II-induced aldosterone secretion:

-

G Protein Activation: Upon Ang II binding, the AT1R activates the heterotrimeric G protein Gq/11.

-

PLC Activation and Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient, sharp increase in intracellular Ca2+ is a critical activation signal.

-

Downstream Kinase Activation:

-

The rise in intracellular Ca2+ leads to the activation of Ca2+/calmodulin-dependent protein kinases (CaMKs), such as CaMKII.

-

DAG, in conjunction with Ca2+, activates isoforms of Protein Kinase C (PKC).

-

β-Arrestin-Dependent Pathway

In addition to G protein coupling, the AT1R can signal through a G protein-independent pathway involving β-arrestins:

-

Receptor Phosphorylation: After Ang II binding, the AT1R is phosphorylated by GPCR kinases (GRKs).

-

β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin 1 and β-arrestin 2 to the receptor.

-

MAPK Activation: The β-arrestin complex acts as a scaffold, leading to the sustained activation of the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK).

Convergence on Steroidogenic Machinery

Both the Gq/11 and β-arrestin pathways converge on two critical points to increase aldosterone output:

-

Early Pathway (Cholesterol Transport): Acute stimulation involves the activation of the Steroidogenic Acute Regulatory (StAR) protein . StAR facilitates the rate-limiting step in all steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic conversion occurs.

-

Late Pathway (Enzyme Synthesis): Chronic stimulation involves increasing the transcriptional expression of genes encoding key steroidogenic enzymes, most importantly CYP11B2 (Aldosterone Synthase) . This enzyme catalyzes the final, unique steps in aldosterone biosynthesis. The activated CaMK and PKC pathways, along with transcription factors induced by Ang II, drive the expression of CYP11B2.

The following diagram illustrates this comprehensive signaling network.

Caption: Ang II signaling cascade in adrenal glomerulosa cells.

Quantitative Data on Angiotensin II Effects

The secretory response of aldosterone to Ang II is dependent on dose, time, and the physiological context (e.g., sodium and potassium levels).

Table 1: Dose-Response of Plasma Aldosterone to Angiotensin II Infusion

| Species | Subject Group | Ang II Infusion Rate (ng/kg/min) | Plasma Aldosterone Response | Reference |

| Dog | Normotensive (40 mEq Na+/day) | 5 | ~2x Control (acute) | |

| 15 | ~6x Control (acute) | |||

| 23 | ~9x Control (acute) | |||

| Human | Normotensive | 1.0 | Significant increase (4.2 ± 0.6 ng/dL) | |

| Human | Essential Hypertension | 0.3 | Significant increase | |

| 1.0 | Significant increase (19 ± 3 ng/dL) | |||

| Human | Normotensive (High K+ intake) | 3.0 | Significant increase | |

| 10.0 | Significant increase |

Table 2: Time-Course of Aldosterone Response to Continuous Angiotensin II Infusion

| Species | Ang II Infusion Rate (ng/kg/min) | Time Point | Plasma Aldosterone Response (vs. Control) | Reference |

| Dog | 5 | 2-8 hours (Acute) | ~2x | |

| 5 | > 24 hours (Chronic) | ~1x (no significant elevation) | ||

| Dog | 15 | 2-8 hours (Acute) | ~6x | |

| 15 | > 24 hours (Chronic) | ~1.7x | ||

| Dog | 23 | 2-8 hours (Acute) | ~9x | |

| 23 | > 24 hours (Chronic) | ~3x |

Note: The acute response to Ang II is often markedly attenuated after 24 hours, though a sustained elevation can persist at higher infusion rates.

Table 3: Effect of Pathway Inhibitors on Angiotensin II-Stimulated Aldosterone Production

| Cell Line | Inhibitor | Target | Effect on Ang II Stimulation | Reference |

| H295R | Losartan | AT1 Receptor | Inhibition of CYP11B2 transcription | |

| H295R | GFX (GF109203X) | Protein Kinase C (PKC) | Decreased CYP11B2 transcription | |

| H295R | KN93 | CaMKII | Inhibition of aldosterone production (IC50 ~0.9 µM) | |

| H295R | SRC-I | Src Tyrosine Kinase | Decreased CYP11B2 transcription | |

| H295R | Cyclosporine A / Tacrolimus | Calcineurin (Ca2+ pathway) | Inhibition of CYP11B2 mRNA elevation |

Experimental Protocols

Investigating the effects of Ang II on aldosterone secretion involves a range of in vitro and in vivo methodologies.

In Vitro Studies using Adrenocortical Cells

The human H295R adrenocortical cell line is a widely used model as it expresses all the necessary enzymes for aldosterone synthesis and responds to Ang II.

Protocol for Measuring Aldosterone Secretion:

-

Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12 with serum) in multi-well plates until they reach a desired confluency.

-

Serum Starvation: Prior to stimulation, cells are typically switched to a serum-free medium for several hours to reduce basal signaling.

-

Inhibitor Pre-treatment (Optional): To investigate signaling pathways, cells are pre-incubated with specific inhibitors (e.g., KN93 for CaMKII) for a defined period (e.g., 30-60 minutes).

-

Stimulation: The medium is replaced with fresh serum-free medium containing this compound at various concentrations (e.g., 0.1 nM to 1 µM). Control wells receive vehicle only.

-

Incubation: Cells are incubated for a specified time (e.g., 24 hours for aldosterone accumulation).

-

Sample Collection: At the end of the incubation, the supernatant (cell culture medium) is collected.

-

Aldosterone Quantification: The concentration of aldosterone in the supernatant is measured using methods like Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

Angiotensin II Acetate and Endothelial Cell Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between Angiotensin II (Ang II) acetate and endothelial cell proliferation. Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), plays a pivotal role in vascular homeostasis and pathology.[1] Its influence on endothelial cells, the gatekeepers of vascular health, is of paramount interest in the development of therapies for cardiovascular diseases. This document details the signaling pathways, experimental methodologies, and quantitative data from key studies in this field.

Core Signaling Pathways in Ang II-Mediated Endothelial Cell Proliferation

Angiotensin II exerts its effects on endothelial cells primarily through two G protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R).[2][3][4] The balance of signaling through these two receptors often dictates the ultimate cellular response, with AT1R predominantly mediating proliferative and pro-inflammatory effects, while AT2R activation can counteract these actions.[5]

AT1 Receptor Signaling

Activation of the AT1 receptor by Angiotensin II initiates a cascade of intracellular events that can promote endothelial cell proliferation and dysfunction. This pathway is central to the pathological effects of Ang II in the vasculature.

A key mechanism involves the activation of various heterotrimeric G proteins, particularly Gαq/11 and Gα12/13. This leads to the activation of downstream effectors including:

-

Phospholipase C (PLC): Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

-

RhoA/Rho Kinase (ROCK) Pathway: The Gα12/13 proteins activate the small GTPase RhoA, which in turn activates ROCK. This pathway is implicated in cytoskeletal rearrangements and cell migration.

-

Mitogen-Activated Protein Kinases (MAPKs): Ang II stimulation leads to the phosphorylation and activation of MAPKs, including extracellular signal-regulated kinase (ERK), which are crucial for cell proliferation.

-